Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride
Description
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a bicyclic aromatic core with a methyl group at the 1-position (nitrogen atom) and a methyl ester substituent at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H |
InChI Key |
KDMNSCWXRCZHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Cyclization Approach
This classical method involves cyclization of a β-phenylethylamine derivative with an aldehyde or ketone:
Reductive Amination and Functionalization
An alternative route involves reductive amination of an aldehyde intermediate:
Catalytic Hydrogenation
Hydrogenation of precursor compounds under catalytic conditions can also yield the tetrahydroisoquinoline core:
Reaction Conditions and Optimization
Data Tables
Table 1: Summary of Key Preparation Steps
Table 2: Reaction Conditions Summary
Research Findings and Optimization Strategies
Recent studies emphasize the importance of stereoselectivity during cyclization, often achieved through chiral catalysts or auxiliaries. For example, chiral phosphoric acids have been employed to improve enantioselectivity in Pictet–Spengler reactions, leading to higher purity of the desired stereoisomer.
Furthermore, the choice of solvents significantly influences reaction rates and yields. Ethanol and methanol are preferred for their polarity and ease of removal, while acetic acid can enhance cyclization efficiency.
Optimization of methylation steps involves controlling reagent equivalents and reaction temperature to prevent over-alkylation or side reactions. Catalytic hydrogenation conditions are fine-tuned to prevent over-reduction of sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmitter regulation and neuroprotection.
Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves several molecular targets and pathways:
MAO Inhibition: The compound inhibits monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters.
Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals.
Glutamatergic System Antagonism: The compound antagonizes the glutamatergic system, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Chlorine Substituents (5,7-dichloro analog) : The dichloro derivative exhibits enhanced reactivity due to electron-withdrawing effects, making it critical for Lifitegrast’s antagonistic activity against LFA-1/ICAM-1 . Its molecular weight (312.58) reflects the added chlorine atoms, which also increase hydrophobicity.
- Fluorine and Trifluoromethyl Groups : The 6-fluoro and 6-CF₃ analogs demonstrate improved metabolic stability and membrane permeability, common in CNS-targeting drugs .
- Methoxy and Ester Groups : Ethyl 6,7-dimethoxy derivatives highlight how electron-donating groups (e.g., OCH₃) improve solubility, while ester functionalities (as in the target compound) serve as prodrug moieties or synthetic handles for further modifications .
Data Tables for Key Analogs
Table 1: Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects, structural activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- CAS Number : 877861-62-6
- Purity : Typically specified in research studies.
Neuroprotective Effects
One of the most significant biological activities of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline is its neuroprotective effect against dopaminergic neurotoxins. Research has shown that this compound can protect neurons from damage caused by various neurotoxins associated with Parkinson's disease:
- Mechanism of Action :
- Case Studies :
Structural Activity Relationship (SAR)
The SAR studies of THIQ derivatives indicate that modifications to the tetrahydroisoquinoline structure can enhance biological activity. Various analogs have been synthesized and tested for their binding affinities to melatonin receptors (MT1 and MT2), showcasing a diverse range of interactions:
| Compound | R₁ | R₂ | Ki (nM) MT1 | Ki (nM) MT2 |
|---|---|---|---|---|
| 8a | - | - | 22 | 6 |
| 18a | CH₃ | H | >10⁻⁵ | 1030 |
| 18b | C₂H₅ | H | 1430 | 700 |
This table illustrates how different substituents (R groups) affect receptor binding affinities, which is crucial for designing more effective therapeutic agents .
Therapeutic Applications
Given its neuroprotective properties and the ability to modulate neurotransmitter systems indirectly, methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in treating neurodegenerative disorders such as Parkinson's disease. Its structural similarity to other known neuroprotective agents positions it as a promising candidate for further research and development.
Q & A
Basic Research Question
- HPLC-PDA : Purity >98% confirmed using C18 columns with acetonitrile/water gradients.
- Elemental Analysis : Matching calculated vs. observed C, H, N, Cl content (e.g., CHClNO requires C 55.92%, H 5.82%) .
- Forced Degradation Studies : Exposure to heat, light, and humidity to assess stability .
How does crystallography contribute to understanding stereochemical outcomes?
Advanced Research Question
X-ray diffraction resolves ambiguities in substituent positioning. For example:
- C–H⋯π Interactions : Stabilize dimers in crystal lattices, influencing solid-state packing .
- Hydrogen Bonding : Weak C–H⋯O bonds propagate columnar structures, critical for polymorph screening .
Software : SHELXL refines structural parameters with high precision (R-factor < 0.05) .
What methodologies assess potential neuropharmacological activity?
Advanced Research Question
While direct data on this compound is limited, analogous tetrahydroisoquinolines (e.g., MPTP) are studied via:
- In Vitro Models : Dopaminergic neuron assays to evaluate neurotoxicity or neuroprotection .
- Receptor Binding Assays : Competitive binding to NMDA or σ receptors using radiolabeled ligands .
- Behavioral Studies : Rodent models for Parkinson’s-like symptoms (e.g., rotarod tests) .
How are computational methods applied to optimize derivative design?
Advanced Research Question
- Molecular Docking : Predict binding modes to targets like monoamine oxidases (MAO-B).
- QSAR Modeling : Correlate substituent electronegativity with logP and IC values .
- DFT Calculations : Assess electronic effects of substituents (e.g., chloro vs. methoxy groups) .
Example :
Methyl 6-fluoro analogs showed enhanced dipole moments, improving membrane permeability in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
